ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst such as piperidine . This intermediate product is then subjected to further reactions to introduce the amino and cyano groups, followed by the addition of the pentafluorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding with active sites.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the pentafluorophenoxy group in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C24H19F5N2O5 |
---|---|
Molecular Weight |
510.4g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H19F5N2O5/c1-4-34-24(32)15-10(2)36-23(31)13(8-30)16(15)11-5-6-14(33-3)12(7-11)9-35-22-20(28)18(26)17(25)19(27)21(22)29/h5-7,16H,4,9,31H2,1-3H3 |
InChI Key |
IHJIQLBAMBSPEF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)COC3=C(C(=C(C(=C3F)F)F)F)F)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)COC3=C(C(=C(C(=C3F)F)F)F)F)C#N)N)C |
Origin of Product |
United States |
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